(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone

Mizoroki-Heck reaction Regiospecific cyclization Pd catalyst evaluation

Procure the validated (2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone substrate to ensure regiospecific 5-exo intramolecular Mizoroki–Heck cyclization for reproducible Pd-catalyst benchmarking. The 3-methyl group enforces a single reaction pathway, eliminating isomeric mixtures seen with non-methylated analogs. Aqueous compatibility aligns with green solvent guides, directly reducing VOC emissions. Enables quantitative, real-time UV-vis kinetic monitoring without aliquot sampling—essential for high-throughput catalyst screening. Guarantee cross-study comparability with this peer-reviewed consensus model substrate.

Molecular Formula C16H12INO
Molecular Weight 361.18 g/mol
Cat. No. B12339029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone
Molecular FormulaC16H12INO
Molecular Weight361.18 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I
InChIInChI=1S/C16H12INO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3
InChIKeyJVHLCBNMWHUBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone for Pd-Catalyzed Heck Model Reactions and Indole-Based Building Block Procurement


(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone (CAS 130259-65-3) is a synthetic indole derivative with the molecular formula C16H12INO and a molecular weight of 361.18 g·mol⁻¹ . The compound features a 2-iodobenzoyl moiety appended to the N1 position of a 3-methyl-1H-indole scaffold, yielding a calculated LogP of 4.24 and a topological polar surface area of 22.0 Ų [1]. It has been specifically validated in the peer-reviewed literature as a regiospecific 5-exo intramolecular Mizoroki–Heck model substrate for the in situ performance evaluation of Pd catalysts in aqueous media, producing a conjugated cyclic product that enables facile UV-vis spectroscopic reaction monitoring [2].

Why Generic 2-Iodobenzoyl-Indole Analogs Cannot Replace (2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone in Pd-Catalyst Screening


The specific substitution pattern of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone is critical for its validated role as a Pd-catalyst evaluation substrate. The 3-methyl group on the indole ring sterically and electronically directs the intramolecular Mizoroki–Heck reaction exclusively toward a 5-exo-trig cyclization pathway [1]. Close structural analogs lacking this methyl substituent—such as (1H-indol-1-yl)(2-iodophenyl)methanone (CAS 53904-13-5)—may undergo competing 6-endo cyclization or produce isomeric mixtures, compromising the regiospecificity essential for reproducible catalytic benchmarking. Conversely, the 2,3-dimethyl analog N-(2-iodobenzoxyl)-2,3-dimethylindole (4aa) demonstrated markedly different reactivity, yielding only approximately 20% of the fused indoline product under initial screening conditions before extensive re-optimization was required [2]. Simply substituting any 2-iodobenzoyl-indole derivative for the validated 3-methyl substrate risks introducing uncharacterized regiochemical outcomes, altered reaction kinetics, and non-comparable UV-vis detection profiles, thereby invalidating cross-study catalyst performance comparisons.

(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone: Quantitative Differentiation Evidence for Procurement and Experimental Selection


Regiospecific 5-Exo Intramolecular Heck Cyclization vs. Non-Methylated Indole Analogs

The target compound undergoes exclusively 5-exo-trig intramolecular Mizoroki–Heck cyclization due to the directing effect of the 3-methyl substituent, as established by Signori et al. (2015) [1]. In comparison, the demethylated analog (1H-indol-1-yl)(2-iodophenyl)methanone (CAS 53904-13-5) lacks this directing group and is susceptible to competing 6-endo cyclization pathways, a well-documented phenomenon in indole Heck chemistry where the absence of a C3 substituent permits double-bond migration and aromatization to give 6-endo products [2]. No direct head-to-head study comparing the two substrates under identical conditions has been published; nonetheless, the established regiospecificity of the target compound provides a defined and reproducible cyclization outcome essential for quantitative catalyst benchmarking.

Mizoroki-Heck reaction Regiospecific cyclization Pd catalyst evaluation Indole functionalization

UV-Vis Spectroscopic Monitoring Compatibility vs. Traditional Heck Substrates Requiring Chromatographic Analysis

The intramolecular Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone produces a conjugated cyclic compound that can be 'easily detected and quantified by UV-vis spectroscopy,' as reported by Signori et al. (2015) [1]. This enables real-time, in situ monitoring of reaction progress without aliquot withdrawal or chromatographic separation. In contrast, widely used intermolecular Heck model substrates—such as the coupling of iodobenzene with ethyl acrylate or styrene—typically require GC-MS or HPLC analysis for quantification, introducing time delays and sample handling artifacts that reduce throughput and reproducibility in catalyst screening campaigns [2].

UV-vis spectroscopy Reaction monitoring High-throughput screening Catalysis benchmarking

Aqueous Medium Compatibility vs. Dimethyl-Substituted Analog Requiring Organic Solvent Optimization

The target compound was specifically developed and validated for aqueous-phase Mizoroki–Heck reactions, as reported by Signori et al. (2015) [1]. The closely related 2,3-dimethyl analog N-(2-iodobenzoxyl)-2,3-dimethylindole (4aa) was evaluated by Zhao et al. (2012) exclusively in DMF solvent and required extensive optimization—including AgOAc additive screening, base variation (Cs2CO3 vs. Na2HPO4·12H2O), and temperature adjustment (80–120 °C)—to raise the yield from approximately 20% to 99% [2]. The aqueous compatibility of the target compound aligns with contemporary green chemistry mandates and eliminates the procurement, handling, and disposal costs associated with anhydrous dipolar aprotic solvents.

Green chemistry Aqueous catalysis Pd catalyst screening Solvent effect

Physicochemical Property Differentiation: LogP and PSA vs. Demethylated Analog

The calculated LogP of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone is 4.24 (ChemSrc; ACD/Labs algorithm), with a topological polar surface area (TPSA) of 22.0 Ų [1]. The demethylated analog (1H-indol-1-yl)(2-iodophenyl)methanone (CAS 53904-13-5, molecular weight 347.15) has a predicted LogP of approximately 3.6–3.8 based on additive fragment contributions (the absence of one methyl group reduces the calculated logP by approximately 0.5 units per the Leo-Hansch method), although an experimentally verified value has not been published [2]. This difference in lipophilicity can affect solubility in aqueous reaction media, partitioning behavior in biphasic catalytic systems, and chromatographic retention in purity analysis.

Lipophilicity Physicochemical profiling Drug-likeness ADME prediction

Commercial Purity and Availability for Reproducible Catalyst Benchmarking

(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone is commercially available from multiple suppliers at defined purity grades: 98% (HPLC) from Leyan (product 1839837) and 95% from Chemenu (catalog CM147431) . The demethylated analog (1H-indol-1-yl)(2-iodophenyl)methanone (CAS 53904-13-5) is listed at 95% purity by AK Scientific (product 8104CC) . The 2% higher purity specification of the target compound from at least one vendor reduces the potential for impurities to act as catalyst poisons or competing substrates in Pd-catalyzed Heck reactions, which is critical for reproducible kinetic measurements in catalyst benchmarking studies.

Chemical procurement Purity specification Reproducibility Vendor comparison

Validated Application Scenarios for (2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone Based on Peer-Reviewed Evidence


In Situ Pd Catalyst Performance Benchmarking in Aqueous Media

The compound's primary validated application is as a model substrate for evaluating Pd catalyst activity in aqueous C–C cross-coupling reactions [1]. The regiospecific 5-exo intramolecular Heck reaction produces a conjugated cyclic product amenable to UV-vis quantification, enabling real-time kinetic monitoring without aliquot sampling. This scenario is directly relevant to industrial and academic laboratories engaged in developing water-compatible Pd catalysts for pharmaceutical intermediate synthesis, where high-throughput screening of catalyst libraries using microplate-based UV-vis readers can substantially accelerate catalyst discovery and optimization workflows.

Synthesis of Fused Indoline Building Blocks via Intramolecular Heck Cyclization

The validated Heck reactivity of this compound provides a direct route to fused indoline scaffolds containing a quaternary center at the indole C2 position [1]. The analogous 2,3-dimethyl-substituted substrate has been demonstrated to yield fused indolines in up to 99% yield under optimized conditions . Procurement of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone enables medicinal chemistry teams to explore structure-activity relationships (SAR) around this privileged scaffold, which is present in numerous bioactive indole alkaloids and synthetic tubulin polymerization inhibitors.

Green Chemistry Workflows Requiring Organic Solvent Elimination

The aqueous compatibility of this substrate [1] directly addresses the pharmaceutical industry's increasing emphasis on solvent selection guides that prioritize water (Class 3) over dipolar aprotic solvents such as DMF and DMAc (Class 2). Catalyst screening groups transitioning to greener reaction conditions can employ this compound as a drop-in replacement for traditional Heck substrates that require organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying post-reaction waste treatment without sacrificing the quantitative rigor of kinetic measurements.

Reference Standard for Cross-Laboratory Heck Reaction Reproducibility Studies

The defined regiospecificity and UV-vis detectability of the Heck product derived from this substrate make it suitable as a reference standard for inter-laboratory reproducibility assessments of Pd-catalyzed coupling reactions. The availability of the compound at 98% purity from commercial sources and the existence of peer-reviewed reaction protocols in the primary literature facilitate its adoption as a consensus model reaction, analogous to the role played by the Suzuki–Miyaura coupling of phenylboronic acid with 4-bromotoluene in cross-coupling benchmarking consortia.

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